Human ALDH1A2 Affinity: 2034475-14-2 (Ki 4.20 nM) versus WIN-18,446 (Ki ~100 nM)
In a direct head-to-head comparison, test compound 2034475-14-2 demonstrated Ki = 4.20 nM for human ALDH1A2, representing a ~24‑fold improvement over the prototypical inhibitor WIN-18,446 (Ki ≈ 100 nM) measured in the same enzyme preparation [1]. The higher affinity was determined using Morrison analysis of NADH production with retinaldehyde substrate.
| Evidence Dimension | Inhibition constant (Ki) against human ALDH1A2 |
|---|---|
| Target Compound Data | Ki = 4.20 nM |
| Comparator Or Baseline | WIN-18,446 Ki ≈ 100 nM |
| Quantified Difference | ~24-fold lower Ki (higher potency) |
| Conditions | Recombinant N‑terminal His6‑tagged human ALDH1A2, retinaldehyde substrate, NADH detection, Morrison plot analysis |
Why This Matters
For procurement in male contraceptive lead optimization, a 24‑fold potency gain translates to lower required dosing, enabling in vivo proof‑of‑concept studies at practical concentrations.
- [1] Chen, Y. et al. (2018) 'Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors', ACS Chem. Biol., 13, pp. 582–590. DOI: 10.1021/acschembio.7b00685 (comparative Ki values for WIN‑18,446 and analogs). View Source
